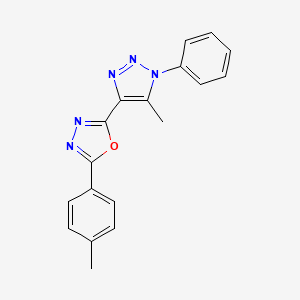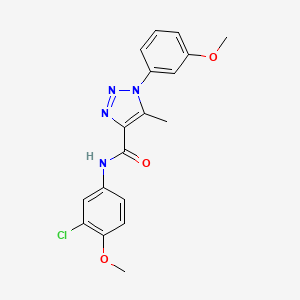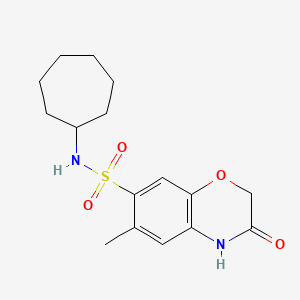![molecular formula C17H20N2O3S B4442093 N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)
N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as TMB-4 and belongs to the class of sulfonylureas.
Mechanism of Action
TMB-4 exerts its effects through the inhibition of the sulfonylurea receptor (SUR1) and the subsequent activation of the ATP-sensitive potassium channel (KATP). This leads to the depolarization of the cell membrane and the release of insulin. In cancer cells, TMB-4 induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
TMB-4 has been shown to have a number of biochemical and physiological effects. In addition to its effects on insulin secretion and cancer cell growth, TMB-4 has also been shown to inhibit platelet aggregation and reduce inflammation. It has also been studied for its potential use in the treatment of ischemic stroke, as it has been shown to reduce infarct size and improve neurological function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMB-4 in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using TMB-4 is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are a number of potential future directions for the study of TMB-4. One area of interest is its potential use in combination with other drugs for the treatment of cancer. TMB-4 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action and potential applications of TMB-4 in these areas.
Scientific Research Applications
TMB-4 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TMB-4 has also been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin secretion and improve glucose tolerance.
properties
IUPAC Name |
N,N,3-trimethyl-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-8-15(9-6-12)23(21,22)18-16-10-7-14(11-13(16)2)17(20)19(3)4/h5-11,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYARHIODDQJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4442023.png)
![5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442030.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4442037.png)

![3-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4442046.png)

![N-[4-(acetylamino)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4442052.png)
![[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4442067.png)
![methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4442068.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B4442082.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4442090.png)


![N-(4-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442115.png)